molecular formula C12H16N2O4S B14842155 2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide

2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide

Cat. No.: B14842155
M. Wt: 284.33 g/mol
InChI Key: VJOIQPICJHGFIN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide is an organic compound with the molecular formula C12H16N2O4S and a molar mass of 284.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is a derivative of benzamide, which is known for its various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropyl halide.

    Sulfonamidation: The methylsulfonamido group can be introduced by reacting the intermediate with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-6-(methylsulfonamido)benzamide: Similar structure but lacks the N-methyl group.

    N-methyl-6-(methylsulfonamido)benzamide: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxy-N-methylbenzamide: Similar structure but lacks the methylsulfonamido group.

Uniqueness

2-Cyclopropoxy-N-methyl-6-(methylsulfonamido)benzamide is unique due to the presence of all three functional groups (cyclopropoxy, N-methyl, and methylsulfonamido) on the benzamide core. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

2-cyclopropyloxy-6-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O4S/c1-13-12(15)11-9(14-19(2,16)17)4-3-5-10(11)18-8-6-7-8/h3-5,8,14H,6-7H2,1-2H3,(H,13,15)

InChI Key

VJOIQPICJHGFIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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